4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
This compound features a dihydropyrido-pyrazine-dione core fused with a 3-chloro-5-(trifluoromethyl)-pyridinylaminoethyl substituent. The trifluoromethyl (-CF₃) and chloro (-Cl) groups contribute to its high lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or CNS-targeted drugs.
Properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O2/c16-9-6-8(15(17,18)19)7-22-11(9)20-4-5-24-12-10(2-1-3-21-12)23-13(25)14(24)26/h1-3,6-7H,4-5H2,(H,20,22)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXFDXRLJOPDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Amination: The pyridine intermediate undergoes nucleophilic substitution with an appropriate amine to introduce the aminoethyl group.
Cyclization: The aminoethyl-substituted pyridine is then subjected to cyclization reactions to form the dihydropyrido[2,3-b]pyrazine-2,3-dione core. This step often involves the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s dihydropyrido-pyrazine-dione core differentiates it from analogs like pyrido-pyrimidine-diones (e.g., 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, C₁₆H₁₄ClN₃O₃, MW 355.76) . Key differences include:
- Chlorine positioning : The 3-chloro substituent on the pyridine ring may reduce steric hindrance compared to 4-chlorophenyl derivatives (e.g., compounds in and ) .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Stability Notes |
|---|---|---|---|---|---|
| Target Compound | Dihydropyrido-pyrazine-dione | 3-Cl, 5-CF₃-pyridinylaminoethyl | ~455.8 | 3.5–4.2 | High metabolic stability |
| 3-(3-Chlorobenzyl)-pyrido-pyrimidine-dione | Pyrido-pyrimidine-dione | 3-Cl-benzyl, 5-OCH₃, 1-CH₃ | 355.76 | 2.8–3.4 | Moderate stability; prone to demethylation |
| 4,5-Dichloro-2-(β-trifluoroethyl)pyridazinone | Pyridazinone | 4,5-Cl, β-CF₃CH₂ | Not reported | ~2.5 | Base-sensitive; elimination risks |
Biological Activity
The compound 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a complex organic molecule with potential biological activities. Its structure includes a pyridine ring, a dihydropyrido core, and a trifluoromethyl group, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₉ClF₃N₄O₂
- Molecular Weight : 360.69 g/mol
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound’s bioavailability.
The exact mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that compounds with similar structural motifs may interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Preliminary data indicate that related compounds have shown significant COX-1 and COX-2 inhibition .
- Receptor Modulation : It may act as a modulator for specific receptors involved in pain and inflammation pathways, similar to other pyridine derivatives that target TRPV1 receptors .
Anti-inflammatory Effects
Research has indicated that derivatives of pyridine and pyrazine compounds exhibit anti-inflammatory properties. For instance:
- In vitro Studies : Compounds structurally related to our target have demonstrated IC₅₀ values against COX enzymes ranging from 19.45 μM to 42.1 μM . This suggests that our compound may also exhibit similar anti-inflammatory activity.
Antimicrobial Activity
Some studies have pointed to the potential antimicrobial properties of compounds containing pyridine rings. The presence of halogen substituents (like chlorine) and trifluoromethyl groups is often associated with enhanced antimicrobial efficacy due to increased membrane permeability and interaction with microbial enzymes.
Study 1: COX Inhibition
A study evaluating the anti-inflammatory effects of various pyridine derivatives found that certain analogs significantly inhibited COX activity in vitro. The most potent compounds had IC₅₀ values comparable to established NSAIDs like diclofenac .
Study 2: TRPV1 Receptor Modulation
Another investigation into similar compounds revealed their ability to modulate TRPV1 receptors effectively. This modulation is crucial for pain management therapies . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine ring could enhance receptor affinity.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be favorable due to:
- Enhanced Lipophilicity : The trifluoromethyl group contributes to increased lipophilicity, which may improve absorption and distribution.
- Metabolic Stability : Such modifications often lead to greater resistance to metabolic degradation.
Q & A
Q. How are regioselectivity challenges addressed during functionalization of the pyridine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
